

# 5-APDI Hydrochloride: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 5-APDI hydrochloride

Cat. No.: B592866

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## Abstract

This technical guide provides an in-depth overview of 5-(2-Aminopropyl)-2,3-dihydro-1H-indene hydrochloride (**5-APDI hydrochloride**), a synthetic compound of the indane class with psychoactive properties. It details the discovery and historical context of 5-APDI, its chemical synthesis, pharmacological profile, and mechanism of action. The document is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables and visualizing key processes through detailed diagrams.

## Introduction

5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5-APDI), also known as indanylamino propane (IAP), is a rigid analogue of amphetamine.<sup>[1][2]</sup> It belongs to a class of compounds that has been explored for its psychoactive effects, acting primarily as a monoamine reuptake inhibitor.<sup>[2]</sup> Structurally, the indane ring system constrains the ethylamine side chain, a feature that has been utilized in medicinal chemistry to probe the conformational requirements of receptor and transporter binding sites. First synthesized and pharmacologically evaluated in the early 1990s as a research tool to investigate the structure-activity relationships of amphetamine analogues, 5-APDI later emerged as a designer drug, leading to its control in several jurisdictions.<sup>[1][3]</sup> This guide aims to consolidate the available scientific information on **5-APDI hydrochloride**, providing a detailed resource for the scientific community.

## Discovery and History

The first synthesis and pharmacological characterization of 5-APDI were reported in 1993 by a team of researchers led by David E. Nichols at Purdue University.[2] The compound was developed as part of a broader investigation into benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine (MDMA) to explore the role of the molecular conformation on psychoactive properties.[2]

In the early 2000s, 5-APDI began to appear on the illicit drug market as a "research chemical" or "designer drug," often sold online.[1] Designer drugs are structural or functional analogues of controlled substances, created to mimic their pharmacological effects while evading existing drug laws.[4] The emergence of 5-APDI in the recreational drug scene is part of a larger trend of new psychoactive substances (NPS) that pose significant public health challenges due to their largely unknown toxicological profiles.[5][6]

## Chemical Synthesis

The synthesis of **5-APDI hydrochloride** typically involves a multi-step process starting from indane or a suitable derivative. While the specific experimental protocol from the original 1993 publication by Monte et al. could not be accessed for this guide, a plausible synthetic route can be constructed based on established organic chemistry principles and analogous syntheses. A generalized workflow is presented below.

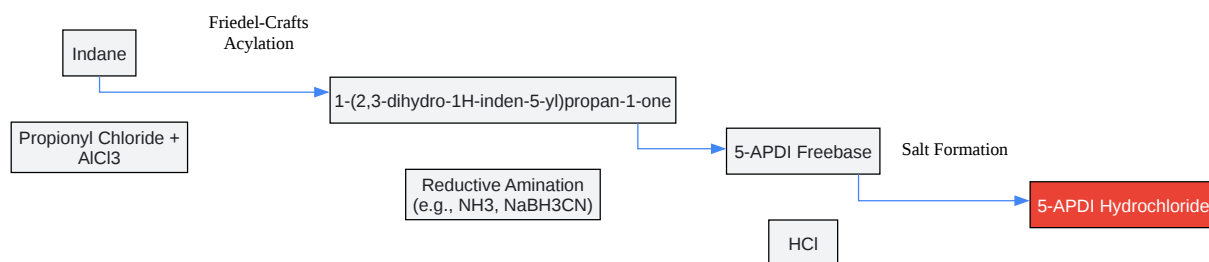
Disclaimer: The following experimental protocol is a general representation and should not be considered a direct replication of the original synthesis. For precise experimental details, the primary literature, specifically Monte, A.P., et al., J. Med. Chem. 36(23), 3700-3706 (1993), should be consulted.

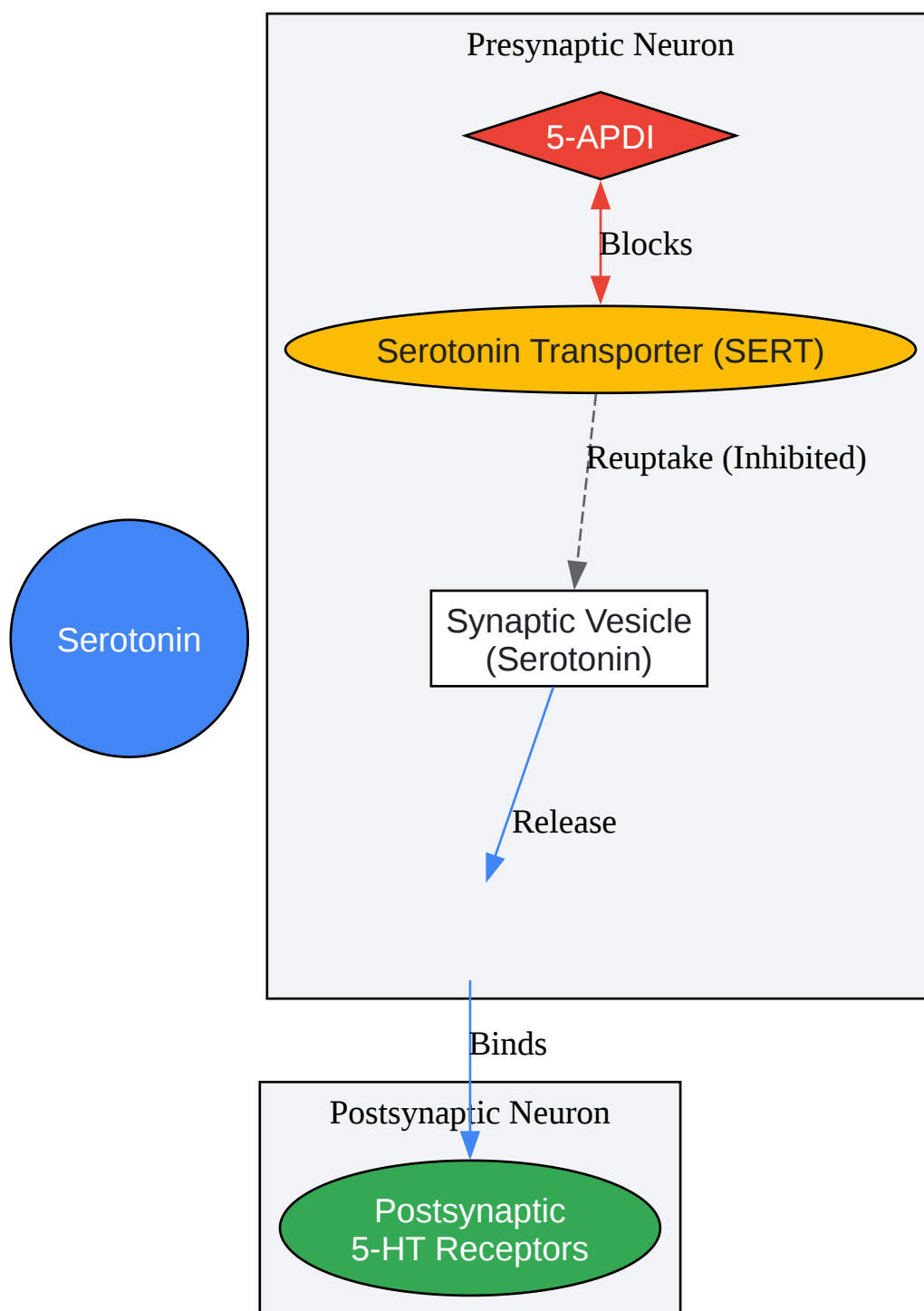
## Experimental Protocol: A Generalized Synthetic Approach

- **Friedel-Crafts Acylation of Indane:** Indane is acylated with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to introduce the propionyl group at the 5-position of the indane ring, yielding 1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
- **Reductive Amination:** The resulting ketone is then converted to the corresponding amine via reductive amination. This can be achieved in a one-pot reaction using a suitable amine source (e.g., ammonia or an ammonium salt) and a reducing agent (e.g., sodium

cyanoborohydride or catalytic hydrogenation). This step forms the racemic 5-(2-aminopropyl)-2,3-dihydro-1H-indene.

- Salt Formation: The freebase of 5-APDI is then dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.





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